1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)-
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Overview
Description
1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)- is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group and a methylthio group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The fluorophenyl and methylthio groups contribute to the compound’s binding affinity and specificity, allowing it to interact with particular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(methylthio)
- 1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(methylthio)
- 1H-1,2,4-Triazole, 3-(4-methylphenyl)-5-(methylthio)
Uniqueness
1H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-(methylthio)- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
116850-62-5 |
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Molecular Formula |
C9H8FN3S |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8FN3S/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) |
InChI Key |
XGIQPISRUKLECF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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